molecular formula C12H22BrNO3 B13315069 tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate

Cat. No.: B13315069
M. Wt: 308.21 g/mol
InChI Key: KGBDROCSQOGBHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a bromomethyl substituent, and a methoxy group at the 4-position of the piperidine ring. This structure makes it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxy group modulates electronic and steric properties. The Boc group enhances solubility and stability during synthetic workflows .

Properties

Molecular Formula

C12H22BrNO3

Molecular Weight

308.21 g/mol

IUPAC Name

tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate

InChI

InChI=1S/C12H22BrNO3/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14/h5-9H2,1-4H3

InChI Key

KGBDROCSQOGBHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)OC

Origin of Product

United States

Preparation Methods

Analysis

  • Chemical Properties tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate is a synthetic organic compound featuring a piperidine structure with bromomethyl and methoxy substituents. It typically presents as a colorless to pale yellow liquid with the molecular formula C13H24BrNO3.
  • Reactivity The compound's reactivity is primarily governed by the bromomethyl group, making it prone to nucleophilic substitution reactions. It can react with amines to form amides or with alcohols to form ethers. The tert-butyl ester can be hydrolyzed under acidic or basic conditions to release tert-butyl alcohol and form a carboxylic acid.
  • Applications tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate is useful in organic synthesis, particularly in medicinal chemistry, where it serves as a building block for creating complex molecules with potential biological activities. It may act as an enzyme inhibitor or a scaffold for new pharmacological agents, with potential applications in cancer treatment due to structural similarities with anticancer agents.

Data Table

Compound Name Key Features Unique Aspects
tert-Butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate Bromomethyl and methoxy groups Potential anticancer activity
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate Hydroxymethyl group More polar; different reactivity
tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate Amino group Enhanced biological activity due to amino presence
tert-Butyl 4-(methoxy)piperidine-1-carboxylate Methoxy group only Simpler structure; less reactive

Chemical Reactions Analysis

Types of Reactions

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or ketones .

Scientific Research Applications

tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the design of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Piperidine Derivatives

Compound Name Substituents at 4-Position Key Functional Groups CAS Number Similarity Score
tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate Bromomethyl, Methoxy Bromide, Ether, Boc N/A Reference
tert-Butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate Bromomethyl, Methyl Bromide, Alkyl, Boc 193629-30-0 0.98
tert-Butyl4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate Bromomethyl, 3,3-Difluoro Bromide, Fluorine, Boc 1303974-03-9 N/A
tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate 4-Bromo-3-methylpyrazole Bromide, Heterocycle, Boc 1092500-89-4 N/A
tert-Butyl 4-Oxopiperidine-1-Carboxylate Oxo Ketone, Boc N/A N/A

Key Observations:

  • Substituent Effects: Electron-Donating vs. Electron-Withdrawing: The methoxy group in the target compound donates electrons via resonance, stabilizing adjacent positive charges, whereas the oxo group () withdraws electrons, increasing electrophilicity at the 4-position . Reactivity: Bromomethyl groups (target compound, ) are prone to SN2 reactions, while bromine in pyrazole rings () may participate in Suzuki-Miyaura couplings .

Physicochemical Properties

  • Polarity and Solubility:

    • The methoxy group enhances polarity compared to methyl or trifluoromethyl substituents, improving aqueous solubility. For example, tert-Butyl4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate () likely exhibits higher lipophilicity due to fluorine atoms, impacting membrane permeability in drug design .
    • The Boc group in all compounds improves organic-phase solubility, facilitating purification .
  • Molecular Weight and Stability:

    • The target compound (estimated MW ~322.2 g/mol) is lighter than tert-Butyl 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)piperidine-1-carboxylate (MW 344.25 g/mol, ), which may influence crystallization tendencies .

Biological Activity

Tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₁₈BrN₁O₂
  • CAS Number : 180695-79-8

The structural features include a piperidine ring with a bromomethyl and methoxy substituent, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate involves several steps, typically starting from commercially available piperidine derivatives. The general synthetic route includes:

  • Bromination : The introduction of the bromomethyl group.
  • Carboxylation : Formation of the carboxylate ester using tert-butyl chloroformate.
  • Methoxylation : Addition of the methoxy group to the piperidine ring.

A representative synthesis reaction can be summarized as follows:

StepReagentsConditionsYield
14-Bromopiperidine, DCM, N,N-Diisopropylethylamine0°C, 30 minQuantitative
2Di-tert-butyl dicarbonateRoom temperature, 18 h98%

Research indicates that compounds like tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate may act as allosteric activators of sirtuins, particularly SIRT1. Sirtuins are NAD+-dependent deacetylases involved in cellular processes such as metabolism, DNA repair, and apoptosis. Enhanced SIRT1 activity has been linked to protective effects against age-related diseases like diabetes and neurodegeneration .

Biological Assays

In vitro assays have demonstrated that this compound can activate SIRT1, leading to increased deacetylation activity on various substrates. For example:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from nanomolar to micromolar concentrations in SIRT1 activation assays .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to tert-butyl 4-(bromomethyl)-4-methoxypiperidine-1-carboxylate:

  • Neuroprotective Effects : In models of neurodegeneration, compounds that activate SIRT1 have been shown to reduce neuronal cell death and improve cognitive function in animal studies .
  • Metabolic Regulation : Activation of SIRT1 has been associated with improved insulin sensitivity and lipid metabolism, suggesting potential applications in treating metabolic disorders .
  • Cancer Research : Studies indicate that SIRT1 activators may inhibit tumor growth by modulating cell cycle progression and apoptosis pathways .

Q & A

Q. What synthetic routes are commonly employed to prepare tert-Butyl4-(bromomethyl)-4-methoxypiperidine-1-carboxylate?

The compound is typically synthesized via functionalization of a piperidine scaffold. A plausible route involves:

  • Step 1: Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 2: Introduction of the bromomethyl group via alkylation or radical bromination. For example, reacting the Boc-protected intermediate with N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .
  • Step 3: Methoxy group installation via nucleophilic substitution or oxidation-reduction sequences.

Key Methodological Considerations:

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC .
  • Optimize temperature and solvent polarity to minimize side reactions (e.g., elimination or dimerization) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms substituent positions and stereochemistry. The bromomethyl group (~δ 3.4–3.8 ppm in ¹H NMR) and methoxy resonance (~δ 3.3 ppm) are diagnostic .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring.
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₁₂H₂₂BrNO₃, [M+H]⁺ calc. 308.0804).
  • Infrared (IR) Spectroscopy: Identifies carbonyl (C=O, ~1680–1720 cm⁻¹) and ether (C-O, ~1100 cm⁻¹) stretches .

Advanced Research Questions

Q. How can competing side reactions (e.g., elimination or ring-opening) be mitigated during synthesis?

  • Temperature Control: Maintain low temperatures (0–5°C) during bromination to suppress elimination pathways .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or THF) to stabilize intermediates and reduce carbocation formation.
  • Additive Use: Include radical inhibitors (e.g., BHT) during bromination to prevent radical chain reactions .
  • Kinetic Monitoring: Use inline FTIR or reaction sampling with GC-MS to detect byproducts early .

Data Contradiction Example:
If NMR reveals unexpected peaks, compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) or revisit reaction stoichiometry .

Q. What strategies resolve discrepancies in crystallographic data for structural confirmation?

  • Single-Crystal X-ray Diffraction (SCXRD):
    • Use SHELXL for refinement, leveraging constraints for disordered bromine atoms .
    • Validate thermal parameters (B-factors) to assess positional disorder.
  • Electron Density Maps: Analyze residual density peaks to identify unmodeled solvent or counterions.
  • Cross-Validation: Compare SCXRD data with spectroscopic results (e.g., NOESY for spatial proximity) .

Case Study:
If crystallographic data suggests a distorted chair conformation, verify via molecular dynamics simulations or compare with analogous piperidine derivatives .

Q. How does the bromomethyl group influence reactivity in downstream applications (e.g., cross-coupling or nucleophilic substitution)?

  • Suzuki-Miyaura Coupling: The bromomethyl group participates in palladium-catalyzed cross-coupling with boronic acids to install aryl/alkyl groups. Use Pd(PPh₃)₄ and K₂CO₃ in THF/water at 80°C .
  • Nucleophilic Substitution: React with amines (e.g., piperazine) in DMF at 60°C to generate secondary amines.
  • Stability Considerations: Store the compound under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis of the bromomethyl group .

Q. How to address stability issues during long-term storage?

  • Degradation Pathways: Hydrolysis of the ester (Boc) or bromide groups is common.
  • Stabilization Methods:
    • Store in anhydrous solvents (e.g., acetonitrile) with molecular sieves.
    • Avoid exposure to light (use amber vials) and elevated temperatures .
  • Quality Control: Periodically analyze purity via HPLC and adjust storage conditions if degradation exceeds 5% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.